
Alliumoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alliumoside B is a steroidal saponin glycoside derived from the Allium genus, particularly from species like Allium narcissiflorum. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alliumoside B involves the extraction of steroidal saponins from Allium species. The process typically includes:
Extraction: Using solvents like methanol to extract the saponins from the plant material.
Purification: Employing techniques such as column chromatography to isolate this compound from other saponins.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its structure. advancements in biotechnological methods and large-scale extraction techniques are being explored to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Alliumoside B undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its glycosidic bonds.
Substitution: Substitution reactions can occur at the glycosidic moieties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like sodium borohydride.
Acidic and Basic Conditions: For hydrolysis and glycosidic bond cleavage.
Major Products Formed:
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Compounds: From reduction processes.
Hydrolyzed Products: From glycosidic bond cleavage.
Wissenschaftliche Forschungsanwendungen
Alliumoside B has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroidal saponins.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Explored for its potential anti-inflammatory, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of Alliumoside B involves its interaction with cellular membranes and enzymes:
Molecular Targets: It targets enzymes involved in inflammatory pathways and fungal cell wall synthesis.
Pathways Involved: Modulates pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- Trillin
- Melongoside B
- Funkioside A
Comparison:
- Trillin: Similar glycosidic structure but differs in its aglycone part.
- Melongoside B: Shares similar biological activities but has different sugar moieties.
- Funkioside A: Similar in structure but varies in its biological effects .
Eigenschaften
CAS-Nummer |
56126-14-8 |
|---|---|
Molekularformel |
C51H84O24 |
Molekulargewicht |
1081.2 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[4-[(4S,6R,7S,8R,9S,13R)-16-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O24/c1-20(19-68-45-41(64)37(60)33(56)28(15-52)69-45)7-12-50(67)21(2)32-27(73-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)51(75-47-43(66)39(62)35(58)30(17-54)71-47)44(40(63)36(59)31(18-55)74-51)72-46-42(65)38(61)34(57)29(16-53)70-46/h5,20-21,23-47,52-67H,6-19H2,1-4H3/t20?,21-,23?,24?,25?,26?,27-,28+,29+,30+,31+,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50+,51-/m0/s1 |
InChI-Schlüssel |
ALPKPXXOFFUSLY-ZVKAMZIBSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@@]1(CCC(C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Kanonische SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
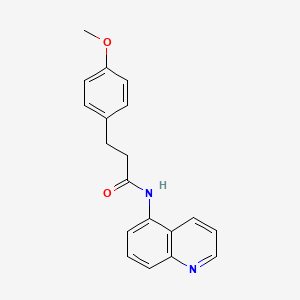
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
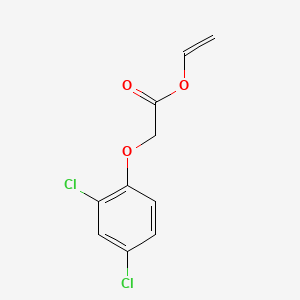
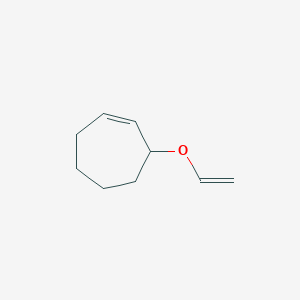
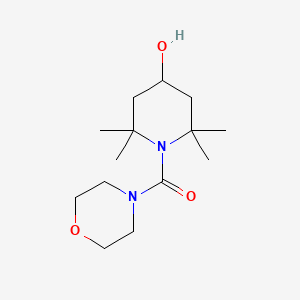
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)
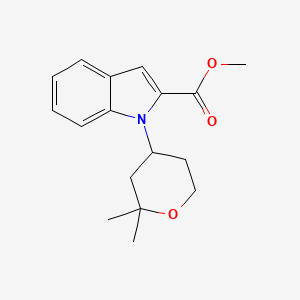
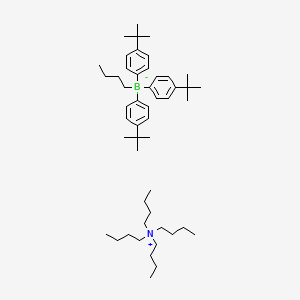

![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)


